molecular formula C9H9NOS B008698 3-(Pyrrol-1-Yl)Thiophene-2-Methanol CAS No. 107073-27-8

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Cat. No. B008698
M. Wt: 179.24 g/mol
InChI Key: SMSUHWYHSLZKHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(Pyrrol-1-yl)thiophene-2-methanol often involves complex reactions. For instance, conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, which share structural similarities, have been synthesized through chemical and electrochemical polymerization processes. These synthesis methods highlight the versatility and complexity of producing compounds with thiophene and pyrrole units (Pandule et al., 2014).

Molecular Structure Analysis

The molecular structure of 3-(Pyrrol-1-yl)thiophene-2-methanol and related compounds is crucial in determining their electronic and optical properties. For instance, the UV-visible absorption and cyclic voltammograms of similar SNS monomers indicate the presence of π-π* transitions and under-gap electronic transitions, essential for conducting polymers (Pandule et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives can lead to various interesting compounds. For example, N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which are structurally similar, undergo self-condensation to produce bis(thienopyrrolyl)methanes, demonstrating the potential for creating complex molecular architectures (Torosyan et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and electrical conductivity, of 3-(Pyrrol-1-yl)thiophene-2-methanol derivatives are influenced by their molecular structure. Conducting polymers based on similar structures have shown good thermal stability up to 400°C and varying electrical conductivity based on substituent effects, highlighting the importance of molecular design in tailoring material properties (Pandule et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles or nucleophiles, of 3-(Pyrrol-1-yl)thiophene-2-methanol and its derivatives are key to their applications in synthesis and material science. The ability of similar compounds to undergo various reactions, including cycloadditions and polymerizations, underscores the versatility of thiophene-pyrrole-based compounds in organic synthesis and materials chemistry (Torosyan et al., 2018).

Scientific Research Applications

Conducting Polymers

  • A study by Pandule et al. (2014) synthesized conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives. These polymers showed good electrical conductivity and thermal stability, making them potentially useful in electronic applications (Pandule et al., 2014).

Chemosensors

  • Gosavi-Mirkute et al. (2017) developed naphthoquinone-based chemosensors, including thiophene derivatives, for detecting transition metal ions. These compounds exhibited selectivity towards Cu2+ ions, changing color during complexation, which could be useful in environmental monitoring (Gosavi-Mirkute et al., 2017).

Photovoltaic Materials

  • Dang et al. (2014) synthesized two-dimensional low band-gap copolymers with thiophene and diketopyrrolopyrrole units. These polymers showed potential for improved photovoltaic performance in solar cells, indicating their use in renewable energy applications (Dang et al., 2014).

Synthesis and Reactivity

  • Research by Smari et al. (2015) explored the regioselectivity of Pd-catalyzed direct arylation of 3-(pyrrol-1-yl)thiophene derivatives. This study is significant for understanding the chemical reactivity of these compounds, which is crucial for their application in organic synthesis (Smari et al., 2015).

Potential Applications in Material Science

  • Ak et al. (2007) investigated a copolymer of thiophene and pyrrole for gas sensing applications. This research highlights the potential use of thiophene derivatives in creating sensitive and selective sensors for various gases (Ak et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(3-pyrrol-1-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSUHWYHSLZKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321645
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

CAS RN

107073-27-8
Record name 3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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